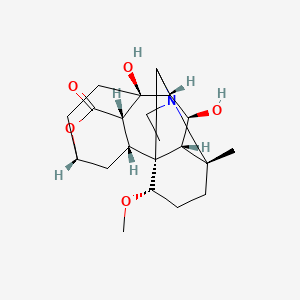
4-Iodo-2,5-diméthoxyphénylisopropylamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Iodo-2,5-dimethoxyphenylisopropylamine-related compounds often involves regioselective ortho-manganation of meta-substituted acetophenones and isopropyl benzoates, followed by iodine chloride-mediated iodo-demanganation. This method allows for the introduction of iodine into the compound, creating a key intermediate for further chemical transformations (Cooney et al., 2001). Additionally, iodolactonisation reactions catalyzed by 4-(dimethylamino)pyridine under neutral conditions at room temperature have been applied to synthesize gamma-lactones and delta-lactones, indicating a versatile approach to synthesizing iodine-containing compounds (Meng et al., 2015).
Molecular Structure Analysis
The molecular structure of 4-Iodo-2,5-dimethoxyphenylisopropylamine is characterized by the presence of an iodine atom attached to the aromatic ring, which is further substituted with two methoxy groups. This structure is pivotal for its reactivity and the types of chemical reactions it can participate in. The electronic effects of the iodine and methoxy groups significantly influence the electron density of the aromatic system, affecting its interaction with various reagents.
Chemical Reactions and Properties
4-Iodo-2,5-dimethoxyphenylisopropylamine participates in a variety of chemical reactions, leveraging the iodine atom for further functionalization. Iodine serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles into the aromatic system. Moreover, the compound can undergo oxidative aromatization, leading to the synthesis of complex heterocyclic structures, showcasing its versatility in organic synthesis (Okitsu et al., 2011).
Applications De Recherche Scientifique
Recherche en neuropharmacologie
DOI est largement utilisé en neuropharmacologie pour étudier la famille des récepteurs de la sérotonine 5-HT2. En raison de sa forte affinité pour ces récepteurs, DOI sert d’outil puissant pour comprendre le rôle des récepteurs 5-HT2 dans divers processus et troubles neurologiques {svg_1}.
Modèles de troubles psychiatriques
En recherche psychiatrique, DOI est utilisé pour créer des modèles animaux de l’activité hallucinogène. Cela aide à l’étude de maladies comme la schizophrénie et le trouble bipolaire, où les hallucinations sont un symptôme clé {svg_2}.
Cartographie cérébrale
Les chercheurs utilisent DOI dans la cartographie cérébrale pour visualiser les zones ayant des populations denses de récepteurs 5-HT2. Ceci est fait en utilisant des formes radiomarquées de DOI, qui se lient aux récepteurs et peuvent être détectées à l’aide de techniques d’imagerie {svg_3}.
Développement de médicaments
L’interaction de DOI avec les récepteurs de la sérotonine contribue au développement de nouveaux médicaments thérapeutiques. En étudiant les schémas de liaison et les effets de DOI, les chercheurs peuvent concevoir des médicaments qui ciblent des sous-types spécifiques de récepteurs de la sérotonine {svg_4}.
Comprendre les mécanismes hallucinogènes
DOI est un outil pour sonder les mécanismes sous-jacents aux effets hallucinogènes des médicaments. En comparant la structure moléculaire et l’activité de DOI avec d’autres hallucinogènes, les scientifiques peuvent obtenir des informations sur la façon dont ces composés fonctionnent dans le cerveau {svg_5}.
Voies de transduction du signal des récepteurs
DOI est utilisé pour étudier les voies intracellulaires activées par les récepteurs 5-HT2. Cela inclut l’étude des systèmes de messagers secondaires et des protéines kinases qui sont impliquées dans la transmission des signaux des récepteurs à l’intérieur de la cellule {svg_6}.
Mécanisme D'action
Target of Action
The primary target of 4-Iodo-2,5-dimethoxyphenylisopropylamine (also known as DOI) is the 5-HT2A receptor , a subtype of the serotonin receptors . This receptor plays a crucial role in the function and distribution of serotonin in the brain, affecting mood, cognition, and perception .
Mode of Action
DOI acts as an agonist at the 5-HT2A receptor . This means it binds to the receptor and activates it, mimicking the action of the natural neurotransmitter, serotonin . The activation of 5-HT2A receptors has been associated with the hallucinogenic effects of DOI .
Biochemical Pathways
Upon activation of the 5-HT2A receptor, DOI triggers a cascade of biochemical reactions. It has been reported to regulate Brain-Derived Neurotrophic Factor (BDNF) expression within key limbic neurocircuits, including the prefrontal cortex and hippocampus . BDNF is a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses .
Pharmacokinetics
It’s known that the compound can cross the blood-brain barrier due to its lipophilic nature . More research is needed to fully understand the pharmacokinetics of DOI.
Result of Action
The activation of 5-HT2A receptors by DOI leads to a variety of molecular and cellular effects. It influences synaptic plasticity, neuronal survival, and progenitor turnover . At the organismal level, it affects cognitive, anxiety, depressive, and psychosis-related behaviors .
Safety and Hazards
Orientations Futures
The synthesis of 4-Iodo-2,5-dimethoxyphenylisopropylamine incorporating the radioisotope 123 I (T½ 13 h) suggests potential applications in diverse research areas, from neuroscience to medicinal chemistry . The hallucinogenic effects of these drugs in humans are mediated in whole or in part via 5-HT2 receptors . Therefore, future studies could focus on further understanding the role of 5-HT2 receptors in the hallucinogenic effects of these drugs .
Analyse Biochimique
Biochemical Properties
4-Iodo-2,5-dimethoxyphenylisopropylamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to act as a potent agonist of the serotonin receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C receptors . These interactions lead to the modulation of neurotransmitter release and signal transduction pathways. Additionally, 4-Iodo-2,5-dimethoxyphenylisopropylamine has been shown to inhibit tumor necrosis factor-alpha (TNF-α) inflammation at picomolar concentrations .
Cellular Effects
The effects of 4-Iodo-2,5-dimethoxyphenylisopropylamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with serotonin receptors can lead to altered intracellular calcium levels and activation of downstream signaling cascades . This compound has also been observed to affect gene expression related to inflammatory responses and neurotransmitter synthesis .
Molecular Mechanism
At the molecular level, 4-Iodo-2,5-dimethoxyphenylisopropylamine exerts its effects through binding interactions with serotonin receptors. As an agonist, it activates these receptors, leading to conformational changes and subsequent activation of G-proteins . This activation triggers a series of intracellular events, including the release of secondary messengers such as inositol triphosphate (IP3) and diacylglycerol (DAG), which further propagate the signal . Additionally, 4-Iodo-2,5-dimethoxyphenylisopropylamine can inhibit or activate specific enzymes, influencing metabolic pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Iodo-2,5-dimethoxyphenylisopropylamine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4-Iodo-2,5-dimethoxyphenylisopropylamine can be rapidly synthesized and labeled with radioisotopes for imaging purposes . Its relatively short half-life requires careful handling and timely application in experimental setups .
Dosage Effects in Animal Models
The effects of 4-Iodo-2,5-dimethoxyphenylisopropylamine vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at higher doses, it can lead to toxic or adverse effects. For example, high doses of 4-Iodo-2,5-dimethoxyphenylisopropylamine have been associated with neurotoxicity and behavioral changes in animal studies . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy.
Metabolic Pathways
4-Iodo-2,5-dimethoxyphenylisopropylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes hydroxylation and O-demethylation, primarily mediated by cytochrome P450 enzymes such as CYP1A2, CYP3A4, CYP2C9, and CYP2C19 . These metabolic processes affect the compound’s bioavailability and activity within the body.
Transport and Distribution
The transport and distribution of 4-Iodo-2,5-dimethoxyphenylisopropylamine within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s localization and accumulation can influence its pharmacological effects. For instance, its uptake in the brain and lung has been observed in imaging studies . Understanding the transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 4-Iodo-2,5-dimethoxyphenylisopropylamine plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and subsequent biochemical effects .
Propriétés
IUPAC Name |
1-(4-iodo-2,5-dimethoxyphenyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16INO2/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-7H,4,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMZUEKZENQUJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1OC)I)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040520 | |
| Record name | 2,5-Dimethoxy-4-iodoamphetamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64584-34-5 | |
| Record name | DOI | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64584-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-2,5-dimethoxyphenylisopropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064584345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethoxy-4-iodoamphetamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DOI | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOM10GW9UE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Iodo-2,5-dimethoxyphenylisopropylamine interact with its target and what are the downstream effects?
A1: 4-Iodo-2,5-dimethoxyphenylisopropylamine (DOI) primarily acts as a potent agonist at the serotonin 5-HT2A receptor subtype. [5] This interaction leads to the activation of downstream signaling pathways associated with 5-HT2A receptors, including phospholipase C activation and subsequent intracellular calcium release. [5] These effects are believed to contribute to the psychoactive properties of DOI, although the exact mechanisms underlying its hallucinogenic effects are still under investigation.
Q2: Does DOI have reinforcing effects similar to other psychoactive substances?
A2: Studies in rhesus monkeys with prior exposure to 3,4-methylenedioxymethamphetamine (MDMA) examined the reinforcing effects of DOI. Interestingly, DOI failed to produce reliable self-administration behavior in these animals. [2] While other hallucinogenic compounds like N,N-dimethyltryptamine (DMT), mescaline, and psilocybin led to transient self-administration in some monkeys, DOI did not elicit such responses. [2] This suggests that DOI may have weak or mixed reinforcing and aversive effects compared to other hallucinogens.
Q3: Has prenatal exposure to selective serotonin reuptake inhibitors (SSRIs) been linked to changes in 5-HT2A/2C receptors in offspring?
A3: Research using fluoxetine, an SSRI, showed that prenatal exposure led to delayed decreases in 5-HT2A/2C receptor density and function in male rat offspring. [4] Specifically, at postnatal day 70, male progeny of fluoxetine-treated dams exhibited a 35% reduction in hypothalamic 5-HT2A/2C receptor density and a 58% attenuation in the adrenocorticotropin response to DOI. [4] These findings highlight the potential long-term impact of prenatal SSRI exposure on the development and function of the serotonergic system, particularly in males.
Q4: Can DOI differentiate between different 5-HT2 receptor subtypes?
A4: Comparative studies using radioligand binding assays with [125I]-DOI and [3H]-ketanserin revealed differences in their binding profiles, suggesting the existence of distinct 5-HT2 receptor subtypes. [5] While [125I]-DOI labeled a site with high affinity for serotonin and DOI analogs (termed 5-HT2A), [3H]-ketanserin displayed a distinct binding profile, labeling both the putative 5-HT2A site and a separate site (termed 5-HT2B). [5] These findings contributed significantly to understanding the heterogeneity of 5-HT2 receptors and facilitated the development of more selective pharmacological tools.
- [1] Winchell HS, et al. An iodinated catecholamine congener for brain imaging and metabolic studies. J Nucl Med. 1980;21(10):947-52.
- [2] Fantegrossi WE, et al. Transient reinforcing effects of phenylisopropylamine and indolealkylamine hallucinogens in rhesus monkeys. Behav Pharmacol. 2004;15(2):151-8.
- [3] Winchell HS, et al. Iodinated catecholamine congener for brain imaging and metabolic studies. [/sup 123/I, /sup 131/I, dogs, monkeys]. J Nucl Med. 1980 Oct;21(10):947-52.
- [4] McCabe KL, et al. Delayed decreases in brain 5-hydroxytryptamine2A/2C receptor density and function in male rat progeny following prenatal fluoxetine. J Pharmacol Exp Ther. 2001;299(2):605-12.
- [5] Hoyer D, et al. Differentiation of 5-hydroxytryptamine2 receptor subtypes using 125I-R-(-)2,5-dimethoxy-4-iodo-phenylisopropylamine and 3H-ketanserin. Mol Pharmacol. 1990;38(1):187-96.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4S,5R,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol](/img/structure/B1200408.png)










![2,3-Dioxabicyclo[2.2.1]heptane](/img/structure/B1200427.png)

